2-(2,4-Difluorophenyl)-4-fluorobenzoic acid

Description

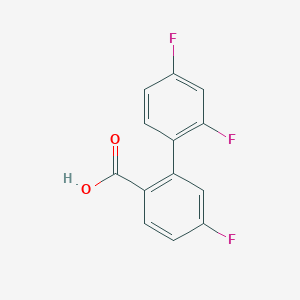

2-(2,4-Difluorophenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring two distinct fluorinated aromatic moieties: a 2,4-difluorophenyl group at position 2 and a 4-fluorobenzoic acid group. Fluorination enhances lipophilicity, metabolic stability, and binding affinity in drug design, while the carboxylic acid group enables salt formation or metal coordination .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-7-2-4-10(13(17)18)11(5-7)9-3-1-8(15)6-12(9)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHQXUVYDZQFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681223 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182443-20-4 | |

| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-4-fluorobenzoic acid typically involves the following steps:

Carboxylation: The carboxyl group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a strong base like sodium hydroxide.

Coupling Reactions: The final step involves coupling the fluorinated aromatic ring with the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common for aromatic carboxylic acids.

Coupling Reactions: As mentioned, it can be synthesized through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Fluorinating Agents: Fluorine gas, N-fluorobenzenesulfonimide.

Bases: Sodium hydroxide, potassium carbonate.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids can be oxidized to form carbon dioxide and water under strong oxidative conditions.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine:

Biological Studies: Used in studies to understand the effects of fluorinated compounds on biological systems.

Industry:

Material Science: Utilized in the development of new materials with specific properties such as increased thermal stability or resistance to degradation.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-4-fluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. This can lead to inhibition or activation of biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

4-(2,4-Difluorophenyl)benzoic acid (BA-4073)

- Structure : A positional isomer where the 2,4-difluorophenyl group is attached to the para position of the benzoic acid ring.

- Key Differences : The absence of a second fluorine on the benzoic acid moiety reduces steric hindrance and alters electronic properties.

- Applications : Used in synthesizing biphenyl-based ligands and intermediates for kinase inhibitors .

3-(2-Chlorophenyl)-4-fluorobenzoic acid

- Structure : Chlorine replaces fluorine at the ortho position on the phenyl ring.

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase molecular weight (250.65 g/mol) and acidity compared to fluorine analogues. This substitution may enhance antimicrobial activity .

5-(2',4'-Difluorophenyl)salicylic acid (Dolobid)

- Structure : A hydroxyl group replaces the 4-fluorine on the benzoic acid ring.

- Properties: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. This modification is critical for its use as a nonsteroidal anti-inflammatory drug (NSAID) .

Functional Group Variations

4-Fluoro-2-(phenylamino)benzoic acid

- Structure : An aniline group substitutes the 2,4-difluorophenyl moiety.

- Key Features: Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, influencing crystal packing and solubility. The amino group enables conjugation with biomolecules or polymers .

Hydrazinecarbothioamide Derivatives (e.g., Compounds 4–6 in )

- Structure : Incorporates a thioamide group instead of the carboxylic acid.

Coordination Complexes

Cobalt(II) Complex with 4-Fluorobenzoic Acid

- Structure : A binuclear Co(II) complex bridged by 4-fluorobenzoate ligands and water.

- Comparison: The fluorine atom’s electronegativity modulates ligand field strength, affecting magnetic properties (antiferromagnetic behavior at 5–300 K). This contrasts with non-fluorinated analogues, which often show weaker metal-ligand interactions .

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.